molecular formula C16H12ClN3O B278946 N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide

货号 B278946
分子量: 297.74 g/mol
InChI 键: BQZHNPUWKXKFQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis, but its application has expanded to other fields of research.

作用机制

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 specifically targets the alpha and beta isoforms of p38 MAPK, which are involved in the regulation of inflammatory responses and stress signaling pathways. By inhibiting the activity of p38 MAPK, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 reduces the production of pro-inflammatory cytokines and chemokines, as well as the activation of transcription factors such as NF-kappaB and AP-1. This leads to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to inhibit the activation of neutrophils and monocytes, which play a key role in the inflammatory response.

实验室实验的优点和局限性

One of the main advantages of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in lab experiments is its specificity for p38 MAPK, which allows for the precise modulation of inflammatory responses. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has a relatively low toxicity profile, making it a safe and effective tool for studying the role of p38 MAPK in disease pathogenesis. However, one limitation of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796. One area of research is the development of more potent and selective inhibitors of p38 MAPK, which could have greater therapeutic potential. Another direction is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and Parkinson's disease, where inflammation is also a key factor. Finally, the use of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in combination with other therapies, such as immunotherapy or chemotherapy, could lead to improved treatment outcomes in cancer patients.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is a small molecule inhibitor of p38 MAPK that has shown great promise as a therapeutic agent for inflammatory diseases and cancer. Its specificity for p38 MAPK allows for the precise modulation of inflammatory responses, and its low toxicity profile makes it a safe and effective tool for studying disease pathogenesis. While there are limitations to its use, such as low solubility, the future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 are promising and could lead to improved treatment options for a variety of diseases.

合成方法

The synthesis of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 involves the reaction of 4-chloroaniline with 1H-pyrazole-1-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained after purification through recrystallization. The yield of the synthesis is approximately 60%, and the purity can be determined by high-performance liquid chromatography (HPLC).

科学研究应用

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been extensively studied as a potential therapeutic agent for various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been investigated for its potential use in cancer therapy, as p38 MAPK has been implicated in tumor development and progression.

属性

产品名称

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide

分子式

C16H12ClN3O

分子量

297.74 g/mol

IUPAC 名称

N-(4-chlorophenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C16H12ClN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21)

InChI 键

BQZHNPUWKXKFQY-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

规范 SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。